2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide
Description
2-[(6,6-Dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide is a synthetic acetamide derivative characterized by a morpholine ring substituted with two methyl groups at the 6-position and a methoxy linker connecting the morpholine to the acetamide backbone.
Properties
IUPAC Name |
2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2)8-12-5-9(16-11)6-15-7-10(14)13(3)4/h9,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCCJKLPZPVVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)COCC(=O)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6,6-Dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide typically involves the following steps:
Preparation of 6,6-Dimethylmorpholin-2-yl)methanol: This intermediate can be synthesized through the reaction of 6,6-dimethylmorpholine with formaldehyde under acidic conditions.
Methylation: The hydroxyl group of the intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Acetylation: Finally, the methoxy group is reacted with N,N-dimethylacetamide in the presence of a coupling reagent like DCC (Dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form corresponding oximes or amides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, and alcohols are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Oximes, amides, and carboxylic acids.
Reduction: Amines, alcohols, and alkanes.
Substitution: Halogenated compounds, N-alkylated products, and ethers.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(6,6-Dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure can be contrasted with other acetamide derivatives, particularly those with variations in substituents on the aromatic ring or the acetamide group:
Key Observations :
- Chlorinated Acetamides (e.g., Alachlor, Dimethenamid): The presence of chlorine enhances electrophilicity and reactivity, making these compounds effective herbicides. However, chlorination is often associated with increased environmental persistence and toxicity .
- Fluorinated Acetamides : Fluorine atoms improve metabolic stability and bioavailability due to their electronegativity and small size, as seen in 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide .
- Morpholine-Containing Acetamides: The 6,6-dimethylmorpholine group in the target compound introduces steric bulk and basicity, which may influence solubility and receptor binding in biological systems.
Physicochemical and Spectral Properties
- Molecular Weight and Solubility : The molecular weight of the target compound (249.33 g/mol) is comparable to alachlor (269.77 g/mol) but lower than dimethenamid (300.79 g/mol). The morpholine ring may enhance water solubility relative to highly lipophilic chloroacetamides.
- Mass Spectrometry Fragmentation: While direct MS data for the target compound is unavailable, analogs like 2-(2-phenylethyl)chromones demonstrate that substituents (e.g., methoxy, hydroxy) significantly influence fragmentation patterns. For acetamides, cleavage at the CH₂-CH₂ bond between aromatic and acetamide moieties is common, producing diagnostic ions .
Biological Activity
2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide is a compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 199.27 g/mol
- CAS Number : 127-19-5
1. Antithyroid Activity
Research indicates that N,N-dimethylacetamide (DMA), a component of the compound, exhibits antithyroid activity. It interacts with iodine, potentially inhibiting thyroid hormone biosynthesis. A study demonstrated that DMA forms a charge-transfer complex with iodine, suggesting its capability to interfere with iodine incorporation into thyroglobulin . This interaction may provide a therapeutic avenue for managing hyperthyroid conditions.
2. Anti-inflammatory Properties
DMA has been shown to regulate pro-inflammatory responses. A study highlighted its ability to mitigate endotoxin-induced inflammation, which is critical in preventing complications such as preterm birth . The mechanism involves modulation of inflammatory pathways, indicating its potential as an anti-inflammatory agent.
3. Antibacterial and Bone Regeneration
DMA also displays antibacterial properties and has been associated with enhanced bone regeneration. Its application in treating inflammatory diseases underscores its versatility in pharmacological contexts . The compound's ability to promote bone health could be significant for therapeutic strategies targeting osteoporosis and other bone-related disorders.
Case Study 1: Occupational Exposure Monitoring
A study examined the biological monitoring of workers exposed to DMA in synthetic acrylic fiber production. Urine samples indicated high concentrations of DMA and its metabolite, N-methylacetamide (NMA), particularly among workers involved in machinery startup. This highlights the compound's absorption dynamics and potential health risks associated with occupational exposure .
Case Study 2: Developmental Toxicity Assessment
In developmental toxicity studies, high doses of DMA resulted in teratogenic effects in animal models, indicating a need for caution regarding exposure during pregnancy. The observed effects included malformations at maternal toxic levels, emphasizing the importance of understanding the compound's safety profile .
Research Findings Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
